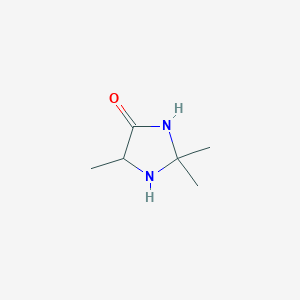

2,2,5-Trimethylimidazolidin-4-one

Description

2,2,5-Trimethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with three methyl substituents at the 2, 2, and 5 positions. Its core structure (C₆H₁₀N₂O) is characterized by a cyclic urea moiety, which confers unique electronic and steric properties. For instance, derivatives like 3-{4-[(6-Methoxyquinolin-8-yl)amino]pentyl}-2,2,5-trimethylimidazolidin-4-one (5b) have been synthesized for biological evaluation, as evidenced by NMR (¹H and ¹³C) and mass spectrometry data confirming its structure and purity .

Properties

CAS No. |

107355-19-1 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2,2,5-trimethylimidazolidin-4-one |

InChI |

InChI=1S/C6H12N2O/c1-4-5(9)8-6(2,3)7-4/h4,7H,1-3H3,(H,8,9) |

InChI Key |

MXZYOEDOIFPSQW-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC(N1)(C)C |

Canonical SMILES |

CC1C(=O)NC(N1)(C)C |

Synonyms |

4-Imidazolidinone,2,2,5-trimethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2,2,5-Trimethylimidazolidin-4-one with structurally related heterocyclic compounds, emphasizing substituent effects and applications:

Key Observations

Pyrazole derivatives (e.g., 1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole) lack the cyclic urea moiety but share a carbonyl group, enabling hydrogen-bonding interactions critical for biological activity .

Lipophilicity and Solubility: The trimethyl groups in this compound increase logP (calculated ~1.8) compared to non-methylated imidazolidinones (logP ~0.5), enhancing suitability for blood-brain barrier penetration . Coumarin-containing derivatives exhibit fluorescence, a property absent in trimethylimidazolidinones, making them preferable for imaging applications .

Synthetic Accessibility :

- This compound derivatives are synthesized via multistep reactions, including alkylation and cyclization, as seen in the preparation of compound 5b (yield ~60–70%) .

- Pyrazole and tetrazole derivatives require azide-based cycloadditions, which are more hazardous but offer modular functionalization .

Biological Relevance :

- Imidazolidin-4-ones are explored as protease inhibitors due to their rigid urea scaffold, whereas pyrazolones are prioritized for antioxidant activity via radical scavenging .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2,5-trimethylimidazolidin-4-one, and what reaction conditions are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, imidazolidinone derivatives are often prepared using microwave-assisted methods in DMF with glacial acetic acid as a catalyst, as seen in analogous heterocyclic syntheses (e.g., thiazolo[4,5-d]pyrimidines) . Key parameters include reaction temperature (80–120°C), solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures high purity.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups in imidazolidinones exhibit distinct singlet peaks in the range δ 1.2–1.5 ppm .

- IR : Stretching vibrations for carbonyl (C=O) appear at ~1700 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Skin Protection : Use nitrile gloves (EN 374-certified) and inspect for defects prior to use. Dispose of contaminated gloves immediately .

- Respiratory Protection : Employ fume hoods or N95 masks if airborne particulates are generated during milling or weighing .

- Waste Disposal : Neutralize residues with 10% aqueous NaOH before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can reaction mechanisms for this compound formation be elucidated, particularly in multi-step syntheses?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ²H) and kinetic studies (e.g., rate determination via HPLC) can track intermediates. Computational tools (DFT calculations) model transition states, while in situ IR monitors carbonyl group reactivity . For example, microwave-assisted cyclization may follow a concerted pathway, differing from thermal stepwise mechanisms .

Q. How should researchers address contradictions in reported yields or properties of this compound across studies?

- Methodological Answer : Systematically replicate experiments under controlled variables (e.g., solvent purity, inert atmosphere). Compare crystallographic data (e.g., X-ray diffraction) to rule out polymorphic variations . For yield discrepancies, verify stoichiometry (e.g., via Karl Fischer titration for anhydrous conditions) and assess side-product formation using GC-MS .

Q. What strategies are effective in optimizing reaction conditions to enhance the enantiomeric purity of this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or NMR with chiral shift reagents .

Q. How can this compound be applied in pharmacological studies, such as kinase inhibition or antimicrobial activity?

- Methodological Answer :

- Kinase Assays : Test inhibition of CDK1/GSK3β using recombinant enzymes (IC₅₀ determination via fluorescence polarization) .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with LogP values to assess membrane permeability .

Q. What computational approaches are suitable for predicting the physicochemical properties or bioactivity of this compound analogs?

- Methodological Answer :

- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and octanol-water partition coefficient (LogP) to predict bioavailability .

- Molecular Docking : Simulate binding to target proteins (e.g., GSK3β) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.